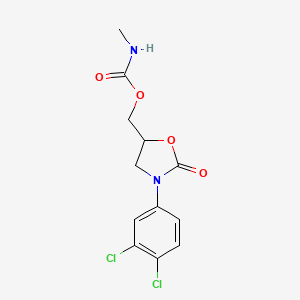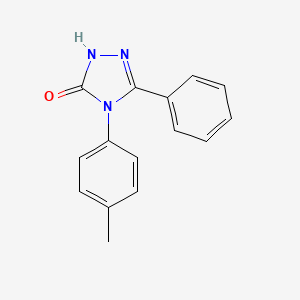![molecular formula C29H25N3O3 B12914704 4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid CAS No. 6941-74-8](/img/structure/B12914704.png)
4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes indole moieties and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid typically involves multiple steps, including the formation of indole derivatives and subsequent coupling reactions. One common method involves the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles, catalyzed by sulfuric acid at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives: These compounds share structural similarities with 4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid and exhibit similar chemical reactivity and biological activity.
Indole diterpenoids: Compounds such as shearinine G and shearinine D, which also contain indole moieties, have been studied for their complex synthesis and biological properties.
Uniqueness
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid is unique due to its specific combination of indole moieties and a butanoic acid backbone, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6941-74-8 |
|---|---|
Fórmula molecular |
C29H25N3O3 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
4-[2-[2,2-bis(1H-indol-3-yl)ethyl]anilino]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C29H25N3O3/c1-18(29(34)35)14-28(33)32-25-11-5-2-8-19(25)15-22(23-16-30-26-12-6-3-9-20(23)26)24-17-31-27-13-7-4-10-21(24)27/h2-13,16-17,22,30-31H,1,14-15H2,(H,32,33)(H,34,35) |
Clave InChI |
BXSFLRNPAFZVJD-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(=O)NC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)

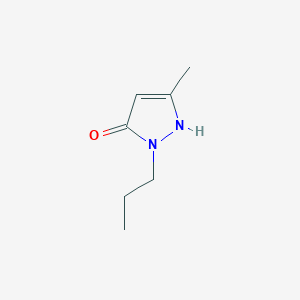
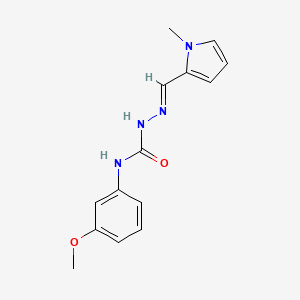
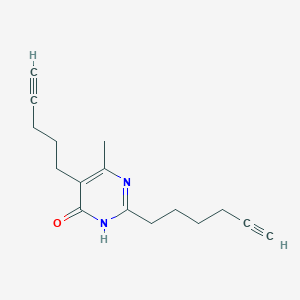
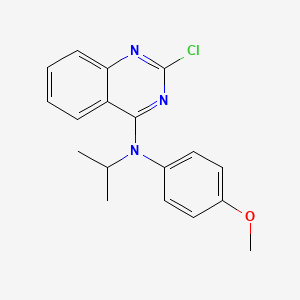
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
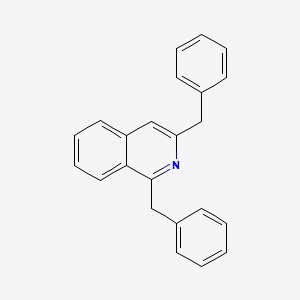
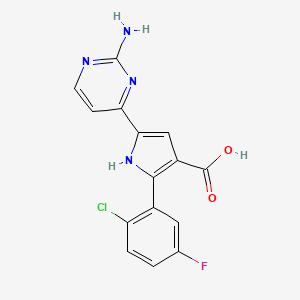
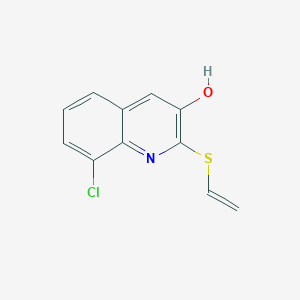
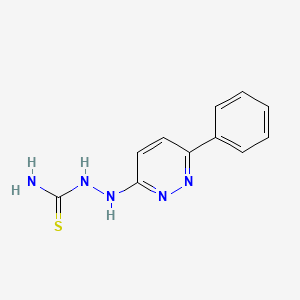
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
